![molecular formula C14H11BrN2 B2384603 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 2137929-76-9](/img/structure/B2384603.png)
3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound that is widely used in scientific research. It is a member of the pyrrolopyridine family of compounds and has been found to have a wide range of applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Synthesis of Azaindoles and Pyrrolopyrazines
The compound plays a crucial role in the synthesis of substituted 1-benzyl-1H-pyrrolo[2,3-b]pyridines and 5-benzyl-5H-pyrrolo[2,3-b]pyrazines, utilizing gold catalysis. This process emphasizes the compound's utility in constructing complex heterocyclic structures, which are pivotal in drug discovery and development (Gala et al., 2014).
Anticancer Agents
Pyrrolyl-pyridine heterocyclic compounds, including derivatives of "3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine," have shown significant anticancer activity. These compounds have been evaluated for their effectiveness against human cervical and breast cancer cell lines, underscoring their potential as anticancer agents (Mallisetty et al., 2023).
Novel Synthetic Routes
Research has developed new synthetic routes to create heterocycles containing the 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine framework. These methods allow for the construction of complex structures with potential applications in pharmaceuticals and agrochemicals (Alekseyev et al., 2015).
Functional Materials
Functionalization studies of 1H-pyrrolo[2,3-b]pyridine have produced compounds with applications ranging from agrochemicals to functional materials. These studies highlight the versatility of the compound in contributing to the development of multifunctional agents (Minakata et al., 1992).
Selective Palladium-Mediated Functionalization
The compound has been utilized in selective palladium-mediated functionalization to synthesize natural alkaloids like variolin B and deoxyvariolin B. This showcases its role in complex organic syntheses, contributing to the discovery and production of bioactive natural products (Baeza et al., 2010).
Propriétés
IUPAC Name |
3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-12-7-13-11(8-16-14(13)17-9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTYDBJENSMQQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CNC3=C2C=C(C=N3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

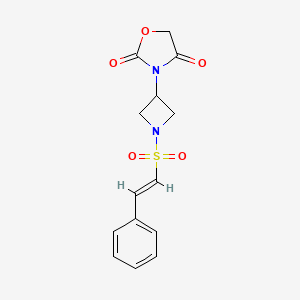
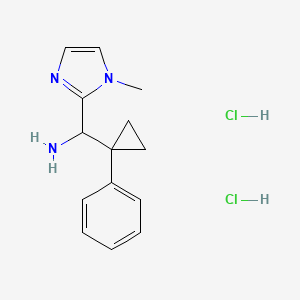
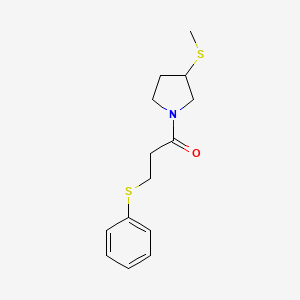
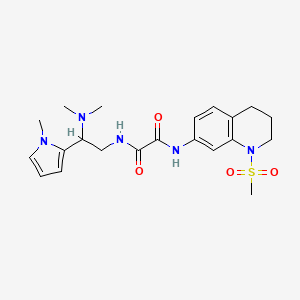
![Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2384525.png)

![2-(heptylthio)-1H-benzo[d]imidazole](/img/structure/B2384527.png)
![3-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2384530.png)

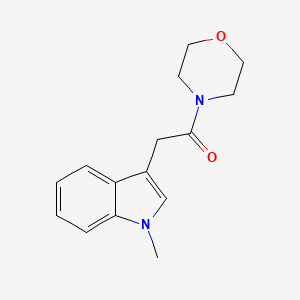

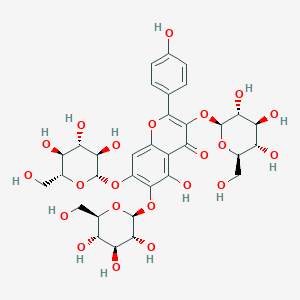
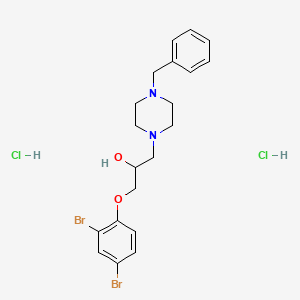
![Imidazo[1,5-b]pyridazine](/img/structure/B2384543.png)